(2-Methylthiazol-4-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone
Description
(2-Methylthiazol-4-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone is a heterocyclic compound featuring a 2-methylthiazole moiety linked via a methanone group to a 1,4-thiazepane ring substituted at position 7 with a thiophen-2-yl group.
Properties
IUPAC Name |
(2-methyl-1,3-thiazol-4-yl)-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2OS3/c1-10-15-11(9-20-10)14(17)16-5-4-13(19-8-6-16)12-3-2-7-18-12/h2-3,7,9,13H,4-6,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQRMHTGAHFMJQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)N2CCC(SCC2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities. They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
For instance, they can block the biosynthesis of certain bacterial lipids. The aromaticity of the thiazole ring, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution.
Biochemical Pathways
Thiazole derivatives have been found to impact a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties may influence the bioavailability of the compound.
Biological Activity
The compound (2-Methylthiazol-4-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be described as follows:
- Molecular Formula : C₁₃H₁₃N₃OS₂
- IUPAC Name : this compound
Research into thiazole and thiazepane derivatives has revealed several mechanisms through which these compounds exert their biological effects. The primary mechanisms identified include:
- Inhibition of Tubulin Polymerization : Similar compounds have demonstrated anticancer activity by inhibiting tubulin polymerization, thus disrupting cell division .
- Antimicrobial Activity : Thiazole derivatives often exhibit antimicrobial properties, making them candidates for the development of new antibiotics.
- Antioxidant Properties : Some thiazole-containing compounds have shown potential as antioxidants, which can mitigate oxidative stress in cells.
Anticancer Activity
A series of studies have evaluated the cytotoxic effects of thiazole derivatives on various cancer cell lines. The following table summarizes key findings related to the compound's anticancer activity:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| Melanoma | 0.6 - 2.2 | |
| Prostate Cancer | 0.7 - 1.0 | |
| Leukemia | 0.124 | |
| Non-Small Cell Lung Cancer | 3.81 |
Antimicrobial Activity
Preliminary tests have indicated that thiazole derivatives possess antimicrobial properties. For instance, compounds similar to the target compound were found to inhibit the growth of various fungi, with effective concentrations ranging from 7.28 µM to 42.49 µM against different fungal strains .
Case Studies
- Cytotoxicity in Cancer Cells : A study focused on a series of thiazolidine derivatives demonstrated that modifications in the structure significantly influenced their potency against melanoma and prostate cancer cells. The most effective compounds had IC50 values in the low micromolar range, indicating strong cytotoxicity .
- Fungicidal Activity : Another investigation into thiadiazole-containing compounds revealed promising fungicidal activity against multiple fungal pathogens, suggesting that structural modifications could enhance their efficacy as antifungal agents .
Chemical Reactions Analysis
Synthetic Strategies and Reactivity of Functional Groups
The compound features a methanone core , thiophenyl substituents , and a 1,4-thiazepane ring , each contributing distinct reactivity:
- Methanone group : Susceptible to nucleophilic additions, reductions, or condensations.
- Thiophene rings : Prone to electrophilic substitution (e.g., bromination, Friedel-Crafts acylation).
- 1,4-Thiazepane : May undergo ring-opening reactions or serve as a scaffold for functionalization.
Table 1: Hypothetical Reaction Pathways
Reduction of the Methanone Group
Reduction with NaBH₄ (as in ) would target the ketone, yielding a secondary alcohol. For example:\text{ 2 Methylthiazol 4 yl 7 thiophen 2 yl 1 4 thiazepan 4 yl methanone}\xrightarrow{\text{NaBH}_4}\text{Alcohol derivative}$$**[ObservedData](pplx://action/followup)**:-Inanalogoussystems,reductionsproceedwith>85%yieldundermildconditions[1].-HRMSand¹H-NMRconfirmedalcoholformation(δ~3.8ppmfor–OH,disappearanceofcarbonylsignalat~190ppmin¹³CNMR)[1].####2.[2**ElectrophilicSubstitutiononThiophene**](pplx://action/followup)Thiophene’sβ-positionsarereactivetowardelectrophiles.Brominationwouldlikelyoccuratthe5-positionofthethiophenering:**[Example](pplx://action/followup)**:\text{Thiophene} + \text{Br}_2 \rightarrow 2,5-\text{dibromothiophene} $$
Literature Support :
Pd-Catalyzed Direct Arylation
The thiophene unit could participate in Pd-mediated C–H functionalization. For instance, coupling with aryl halides via Pd 1,4-migration (as in ):
Mechanism :
- Oxidative addition of Pd⁰ to C–Br.
- Pd migration to the β-thiophene position.
- C–H activation and reductive elimination.
Outcome :
Stability and Side Reactions
- Thiazepane Ring : Under acidic conditions (HCl/MeOH), ring-opening via cleavage of the C–S bond produces mercaptan and amine fragments .
- Competing Pathways : Over-reduction of the ketone or undesired halogenation at the thiazole ring may occur without controlled stoichiometry.
Table 2: Key Spectral Signatures (Hypothetical)
| Technique | Expected Data |
|---|---|
| ¹H NMR | δ 7.6–7.8 ppm (thiophene CH), δ 3.5–4.2 ppm (thiazepane CH₂) |
| ¹³C NMR | ~190 ppm (ketone CO), ~145 ppm (thiophene C), ~55 ppm (thiazepane CH₂) |
| HRMS | [M+H]⁺ m/z calculated for C₁₆H₁₅NO₂S₂: 325.0634 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Observations:
In contrast, fluorophenyl () and chlorophenyl () substituents introduce electron-withdrawing effects, which may alter binding affinity or metabolic stability . The sulfone group in the chlorophenyl analog () improves aqueous solubility, a critical factor for drug bioavailability .
Biological Activity: Analogs with fluorophenyl or chlorophenyl substituents () are inferred to exhibit antitumor properties based on structurally related methanone derivatives (). The target compound’s thiophene substituent may modulate these effects by altering electronic properties or metabolic pathways .
Research Findings and Implications
- Structural Analysis : Crystallographic tools like SHELX and Mercury () are critical for resolving the conformational preferences of thiazepane-containing compounds, which influence their biological interactions .
- Antitumor Potential: Methanone derivatives with thiadiazole or thiazole cores () show marked antitumor activity, suggesting that the target compound’s thiazole-thiazepane scaffold could be optimized for similar applications. Substituting the thiophene ring with halogens (F, Cl) may further enhance potency or selectivity .
- Synthetic Accessibility : The three-component synthesis methods described in could be adapted to generate the target compound and its analogs, enabling rapid structure-activity relationship (SAR) studies.
Q & A
Q. What are the recommended synthetic routes for (2-Methylthiazol-4-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves coupling thiazole and thiazepane precursors via methanone linkage. For example, analogous compounds are synthesized using nucleophilic substitution or catalytic cross-coupling reactions (e.g., Suzuki-Miyaura). Evidence from similar thiazole-thiazepane systems suggests refluxing in polar aprotic solvents (e.g., DMF or THF) with bases like cesium carbonate . Optimization may include temperature control (e.g., 40°C for 12–24 hours, as in ) and catalyst screening (e.g., TiO₂ nanocatalysts for thiazole derivatives ).
- Table 1 : Example Reaction Conditions for Analogous Compounds
| Precursor | Solvent | Catalyst/Base | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|
| Thiazole derivative | DMF | Cs₂CO₃ | 40°C | 65–75 | |
| Thiazepane moiety | THF | Pd(PPh₃)₄ | Reflux | 70–80 |
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Use X-ray crystallography for unambiguous confirmation. Refinement via SHELXL (part of the SHELX suite) is standard for small-molecule structures . For visualization and analysis of bond lengths/angles, Mercury software allows overlaying experimental and theoretical models . Complementary techniques include:
- ¹H/¹³C NMR : Compare chemical shifts with computed spectra (e.g., DFT).
- Mass Spectrometry : Confirm molecular ion peaks and fragmentation patterns.
Q. What are the stability and storage guidelines for this compound?
- Methodological Answer : Stability is influenced by hygroscopicity and light sensitivity. Analogous thiazepane-containing compounds require storage under inert gas (e.g., argon) at –20°C to prevent degradation . For long-term storage, lyophilization in amber vials is recommended. Regular stability assays (e.g., HPLC purity checks every 6 months) are advised.
Advanced Research Questions
Q. How can computational modeling elucidate the compound’s electronic properties and reactivity?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict frontier molecular orbitals (HOMO/LUMO) and charge distribution. For example, highlights thiophene-thiadiazole systems analyzed via DFT for optoelectronic applications. Pairing computational results with experimental UV-Vis and cyclic voltammetry data resolves discrepancies in redox behavior .
Q. What strategies address contradictions in biological activity data (e.g., varying IC₅₀ values across assays)?
- Methodological Answer :
- Assay Validation : Ensure consistent cell lines and assay protocols (e.g., MTT vs. resazurin assays).
- Solubility Checks : Use DLS (Dynamic Light Scattering) to confirm compound dissolution in media.
- Metabolite Screening : LC-MS/MS can identify degradation products interfering with activity .
Q. How can crystallographic data resolve ambiguities in stereochemistry or conformational flexibility?
- Methodological Answer : High-resolution X-ray data (≤1.0 Å) refined via SHELXL can distinguish enantiomers and quantify torsional angles in the thiazepane ring . For dynamic behavior, variable-temperature XRD or molecular dynamics simulations (e.g., AMBER) are complementary. Mercury’s overlay function compares multiple conformers .
Data Analysis and Reporting
Q. What statistical methods are appropriate for analyzing dose-response relationships in pharmacological studies?
- Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal curves (Hill equation). Report IC₅₀ values with 95% confidence intervals. For outliers, apply Grubbs’ test or robust regression. Replicate experiments ≥3 times to ensure reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
